molecular formula C10H8BrN B1510270 5-Bromo-4-methylquinoline CAS No. 698392-18-6

5-Bromo-4-methylquinoline

Cat. No. B1510270
M. Wt: 222.08 g/mol
InChI Key: OSAOJIZGLNLUPW-UHFFFAOYSA-N
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Description

5-Bromo-4-methylquinoline is a quinoline derivative . Quinoline is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .


Synthesis Analysis

The synthesis of quinoline and its derivatives has been a topic of interest due to their various applications in medicinal and industrial chemistry . Traditional and green synthetic approaches of quinoline and its analogs include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts . A convenient and eco-friendly nickel-catalyzed synthesis of quinoline via double dehydrogenative coupling has also been reported .


Chemical Reactions Analysis

Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . Various synthesis protocols have been reported for the construction of this scaffold, including Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller and Conrad Limpach classical synthesis protocols .

Scientific Research Applications

Synthesis and Chemical Transformations

  • 5-Bromo-4-methylquinoline has been utilized in the Knorr synthesis of 6-Bromo-4-methylquinolin-2(1H)-one, a key compound in infectious disease research. This process involves condensation and cyclization reactions (Wlodarczyk et al., 2011).
  • It has also been used in the study of noncovalent supramolecular complexes, particularly in the context of chiral BINAP palladium(II) and platinum(II) complexes (Fuss et al., 1999).
  • The compound plays a role as an intermediate in the synthesis of PI3K/mTOR inhibitors, which are critical in cancer therapy (Lei et al., 2015).

Organic Chemistry and Material Science

  • Research has been conducted on the bromination and iodination of similar quinoline derivatives, showcasing the compound's relevance in the field of organic chemistry and material science (Tochilkin et al., 1983).
  • Studies have also examined the synthesis and bromination of 8-methylquinoline-5-carboxylic acid, which is closely related to 5-Bromo-4-methylquinoline, indicating its significance in synthetic organic chemistry (Gracheva & Tochilkin, 1980).

Biological and Medicinal Research

  • 5-Bromo-4-methylquinoline derivatives have been synthesized and characterized for their potential biological applications. For instance, studies have looked into Schiff base ligands and metal complexes with potential antibacterial and antifungal activities (Siddappa & Mayana, 2014).
  • Another study evaluated the antiangiogenic effects of related quinolin-4(1H)-ones, demonstrating the compound's potential in cancer research and therapeutic applications (Mabeta et al., 2009).

Environmental and Biological Degradation Studies

  • 5-Bromo-4-methylquinoline analogs have been studied in the context of aerobic biodegradation by soil bacteria, showcasing its environmental relevance (Sutton et al., 1996).

Safety And Hazards

The safety data sheet for quinoline indicates that it is toxic if swallowed, harmful in contact with skin, causes skin irritation, and causes serious eye irritation. It is also suspected of causing genetic defects and may cause cancer .

Future Directions

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry. There are greater societal expectations in the current scenario that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, the future directions in the study of 5-Bromo-4-methylquinoline and other quinoline derivatives could involve the development of more sustainable and eco-friendly synthetic methods, as well as further exploration of their potential applications in medicinal chemistry.

properties

IUPAC Name

5-bromo-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-5-6-12-9-4-2-3-8(11)10(7)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAOJIZGLNLUPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743737
Record name 5-Bromo-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-methylquinoline

CAS RN

698392-18-6
Record name 5-Bromo-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SOUJENUNY CHANG - 1979 - search.proquest.com
… led to 5-bromo-4-methylquinoline (48) which was oxidized with selenium dioxide to 5-bromo-4-quinolinecarboxaldehyde (4g) of proper analysis and spectra. Condensation of 4g with p-…
Number of citations: 4 search.proquest.com
LN Arrey - 1997 - search.proquest.com
… Thermolysis of 68 in chlorobenzene yields azine 71, 5-bromo-4-quinolinecarboxaldehyde 7 3,5-bromo-4-methylquinoline 7 4 and complex unidentifiable products (Eq. 19). …
Number of citations: 3 search.proquest.com
A Abdelhameed - 2018 - search.proquest.com
Leishmaniasis is a neglected tropical disease; the number of fatalities it causes ranks it second to malaria among parasitic infections. The Leishmania parasite can cause cutaneous …
Number of citations: 3 search.proquest.com

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